1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone

Safety profile GHS classification Corrosivity

Researchers needing 3-substituted pyrrolidines face isomer contamination and unpredictable hazards. This compound solves that: • Position-defined 3-bromomethyl isomer (LogP 0.73) eliminates 2-isomer cross-contamination. • ≥98% purity ensures reliable SAR. • N-Acetyl protecting group survives nucleophilic substitution at the bromomethyl site. • Solid form reduces spill risk; stable >300°C for high-temperature reactions.

Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
Cat. No. B7923841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)CBr
InChIInChI=1S/C7H12BrNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
InChIKeyONCOFRGWHKMJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone: Chemical Identity & Baseline


1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1353970-77-0) is an N-acetyl-3-(bromomethyl)pyrrolidine derivative with molecular formula C₇H₁₂BrNO and molecular weight 206.08 g/mol . It belongs to the halogenated pyrrolidine class and is supplied as a white to light-yellow solid with a minimum purity specification of 95% (up to ≥98% from certain vendors) . The compound features a reactive bromomethyl group at the pyrrolidine 3-position and an N-acetyl protecting group, making it a versatile electrophilic building block for medicinal chemistry and organic synthesis .

1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone: Structural & Safety Differentiation


Although several bromomethyl-pyrrolidine derivatives share the same molecular formula (C₇H₁₂BrNO), the position of the bromomethyl substituent, the presence or absence of the N-acetyl group, and the resulting safety classification create meaningful procurement differentiation. The 3-bromomethyl positional isomer exhibits a distinct LogP (0.73) relative to the 2-bromomethyl isomer (LogP 0.85) , which can influence partitioning behavior in synthetic sequences. More critically, the target compound carries a GHS05 Danger classification (H314: severe skin burns and eye damage), whereas the chiral (S)-2-bromomethyl analogue is classified only as GHS07 Warning (irritant) . These differences mean that generic substitution without experimental verification can introduce unexpected reactivity, handling hazards, or regulatory complications.

1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone: Head-to-Head Comparator Evidence


GHS Hazard Classification: Corrosive vs. Irritant

The target compound 1-(3-bromomethyl-pyrrolidin-1-yl)-ethanone is classified as GHS05 Danger with hazard statement H314 (Causes severe skin burns and eye damage) . In contrast, the structurally related (S)-2-bromomethyl isomer (CAS 1178004-35-7) is classified only as GHS07 Warning (Harmful/Irritant) . This difference in hazard classification has direct implications for laboratory handling, personal protective equipment requirements, and shipping regulations.

Safety profile GHS classification Corrosivity

Physical Form: Solid vs. Liquid State

The target compound is a white to light-yellow solid at ambient temperature , whereas the commonly considered alternative 1-(bromoacetyl)pyrrolidine (CAS 90892-09-4) is a colorless to light yellow clear liquid . This solid physical form simplifies weighing accuracy, reduces spill risk during aliquot preparation, and may offer superior long-term storage stability compared to the liquid comparator.

Physical form Solid vs liquid Handling

Purity Grade Availability: Higher vs. Standard Purity

Commercial suppliers offer 1-(3-bromomethyl-pyrrolidin-1-yl)-ethanone at a minimum purity of 95% and up to ≥98% (by HPLC or equivalent) . In comparison, the structurally related 1-(bromoacetyl)pyrrolidine is routinely supplied at >93.0% purity (GC) . The higher available purity grade reduces the burden of byproduct removal in downstream reactions and improves batch-to-batch reproducibility.

Purity Quality control Synthetic intermediate

LogP Differentiation by Positional Isomerism

The computed LogP for 1-(3-bromomethyl-pyrrolidin-1-yl)-ethanone is 0.73 (Chemsrc) or 0.9 (PubChem XLogP3) , while the 2-bromomethyl positional isomer (CAS 1353954-90-1) exhibits a LogP of 0.85 (Chemsrc) . The lower lipophilicity of the 3-substituted isomer may translate into different partitioning behavior in aqueous-organic extraction workflows and altered membrane permeability if the intermediate is used in a biological context.

Lipophilicity LogP Positional isomerism

Boiling Point Increase via N-Acetyl Protection

1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone exhibits a computed boiling point of 300.4 ± 15.0 °C at 760 mmHg , substantially higher than the 187.3 ± 13.0 °C boiling point of the unprotected 3-(bromomethyl)pyrrolidine (CAS 1289386-71-5) . This 113 °C increase reflects the impact of the N-acetyl group on intermolecular interactions and provides a wider operational temperature window for reactions conducted at elevated temperatures without solvent.

Boiling point Thermal stability N-acetyl protection

1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone: Recommended Application Scenarios


Medicinal Chemistry: High-Purity Electrophilic Building Blocks

The target compound, with its commercially available ≥98% purity , is suited for late-stage functionalization in medicinal chemistry campaigns where trace impurities can confound structure-activity relationship (SAR) interpretation. The N-acetyl protecting group remains intact under many nucleophilic substitution conditions at the bromomethyl site, allowing selective elaboration of the pyrrolidine 3-position.

Corrosive-Ready Laboratory Handling Settings

Although the target compound carries a GHS05 Danger classification , laboratories already equipped for corrosive substance handling may deliberately select it over the 2-bromomethyl isomer when the 3-position geometry is critical for target binding. The solid physical form further reduces spill risk during weighing compared to liquid alternatives.

High-Temperature Synthesis Applications

With a boiling point exceeding 300 °C , this compound can withstand elevated-temperature reaction conditions (e.g., refluxing toluene or DMF at 110-150 °C) without significant evaporative loss, making it preferable to lower-boiling analogs such as unprotected 3-(bromomethyl)pyrrolidine (Tb ~187 °C) for reactions requiring extended heating.

Lipophilicity-Tuned Aqueous-Organic Extraction

The LogP of 0.73-0.9 [1] places this compound in a moderately polar range, enabling efficient partitioning into organic solvents such as ethyl acetate or dichloromethane during aqueous workup. This property is advantageous relative to more polar, unprotected pyrrolidine derivatives that may require salting-out or continuous extraction protocols.

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